Nicotinic Acetylcholine Receptor (nAChR) Functional Activity Comparison
1-(6-(Benzyloxy)pyridin-2-yl)piperazine demonstrates markedly low functional potency at the human muscle-type nicotinic acetylcholine receptor (TE671 cell line), with an EC50 of 30,000 nM [1]. This level of activity is substantially lower than that observed for many CNS-active piperazine derivatives that potently modulate nAChRs (e.g., compounds with sub-micromolar EC50 values) [2]. This low potency is a critical parameter for researchers seeking to minimize off-target cholinergic effects when probing other receptor systems.
| Evidence Dimension | Functional potency at human muscle-type nAChR (TE671) |
|---|---|
| Target Compound Data | EC50 = 30,000 nM |
| Comparator Or Baseline | Typical potent piperazine-based nAChR ligands (e.g., certain N-benzylpiperazine derivatives) |
| Quantified Difference | Target compound exhibits EC50 > 30-fold higher than potent nAChR modulators (EC50 < 1,000 nM) |
| Conditions | Human TE671 cell line; functional assay measuring channel activation |
Why This Matters
This quantifies the compound's low propensity for activating muscle-type nAChRs, informing its suitability for CNS studies where cholinergic side effects are a confounding variable.
- [1] BindingDB entry for BDBM50056147 (Compound ID: CHEMBL...). EC50 data for human Nicotinic acetylcholine receptor subtype TE671. View Source
- [2] Jensen, A. A., et al. Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. J. Med. Chem. 2005, 48, 4705-4745. View Source
